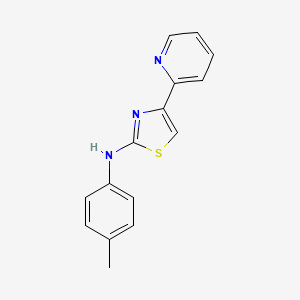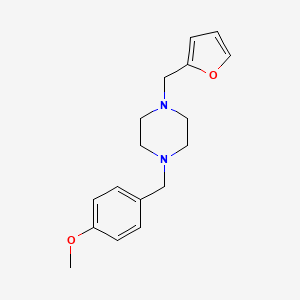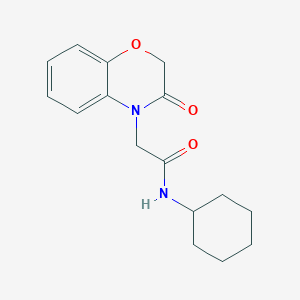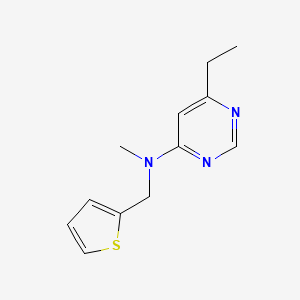
4-(3,5-dimethyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate is a compound of interest due to its unique structural features, including the presence of both pyridinium and thiazole rings. These features contribute to its chemical and physical properties, making it a subject of study in organic synthesis and potentially applicable in various fields, excluding its usage in drug applications as per the constraints provided.
Synthesis Analysis
The synthesis of compounds similar to 4-(3,5-dimethyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate often involves one-pot reactions or stepwise methods that allow for the introduction of the thiazol-2-olate moiety into the molecule. For instance, a related approach involves the use of 1,4-zwitterions derived from dimethylthiazole reacting with acetylenedicarboxylates and 3-formylchromones, leading to the formation of thiazolo[3,2-a]pyridine derivatives through an unusual rearrangement or a subsequent 1,2-aroyl migration at higher temperatures (Terzidis et al., 2010).
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography, NMR, IR, MS, and elemental analysis, are pivotal in confirming the structure of synthesized compounds. The crystal and molecular structures of related dimethylisothiazolopyridines have been determined, revealing insights into their conformation and the interactions between different molecular moieties (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving 4-(3,5-dimethyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate or similar compounds can include nucleophilic substitutions, cycloadditions, and rearrangements, leading to a wide range of derivatives with varying properties. The reactivity of such compounds often depends on the presence of functional groups that can participate in these reactions, influencing their chemical behavior and the formation of novel compounds (Lamphon et al., 2004).
特性
IUPAC Name |
4-(3,5-dimethylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-3-8(2)5-13(4-7)10-9(6-14)16-11(15)12-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNYTDCHBSJPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C2=C(SC(=N2)[O-])C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-N,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5644299.png)
![1-[2-(2-fluorophenoxy)ethyl]pyrrolidine](/img/structure/B5644300.png)


![(3R*,4S*)-1-[(3-chloro-2,6-difluorophenyl)acetyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5644323.png)
![1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone](/img/structure/B5644346.png)
![2-[(2E)-3-phenylprop-2-en-1-yl]-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644349.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5644359.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]pyrrolidin-3-yl}-N,N-dimethylurea](/img/structure/B5644377.png)
![5,7-dimethyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5644380.png)
![1-[4-(6-methoxypyridin-3-yl)phenyl]butan-1-ol](/img/structure/B5644398.png)
![4-[1-(4-fluorobenzyl)-5-(tetrahydrofuran-3-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5644404.png)